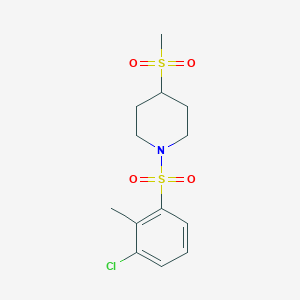

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

CAS No.: 1448076-33-2

Cat. No.: VC6737925

Molecular Formula: C13H18ClNO4S2

Molecular Weight: 351.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448076-33-2 |

|---|---|

| Molecular Formula | C13H18ClNO4S2 |

| Molecular Weight | 351.86 |

| IUPAC Name | 1-(3-chloro-2-methylphenyl)sulfonyl-4-methylsulfonylpiperidine |

| Standard InChI | InChI=1S/C13H18ClNO4S2/c1-10-12(14)4-3-5-13(10)21(18,19)15-8-6-11(7-9-15)20(2,16)17/h3-5,11H,6-9H2,1-2H3 |

| Standard InChI Key | INJLEEQJOIONPY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |

Introduction

Synthesis and Preparation

Compounds with similar structures are typically synthesized through reactions involving sulfonyl chlorides and amines. For example, the synthesis might involve reacting 3-chloro-2-methylphenylsulfonyl chloride with a piperidine derivative in the presence of a base to facilitate the formation of the sulfonyl bond.

Biological Activity and Potential Applications

Sulfonyl-containing compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The presence of a piperidine ring and sulfonyl groups can contribute to these activities by interacting with biological targets such as enzymes or receptors.

| Biological Activity | Potential Application |

|---|---|

| Antimicrobial | Treatment of infections |

| Anticancer | Cancer therapy |

| Enzyme Inhibition | Treatment of metabolic disorders |

Research Findings and Future Directions

While specific research findings on 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine are not available, studies on similar compounds suggest that these molecules can exhibit significant biological activity. Future research should focus on synthesizing and characterizing this compound, followed by in vitro and in vivo studies to assess its efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume